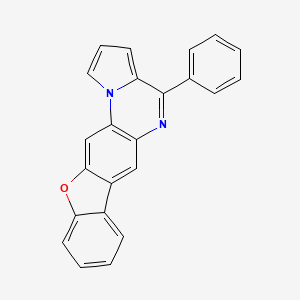

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

Description

Properties

CAS No. |

72499-62-8 |

|---|---|

Molecular Formula |

C23H14N2O |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

9-phenyl-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |

InChI |

InChI=1S/C23H14N2O/c1-2-7-15(8-3-1)23-19-10-6-12-25(19)20-14-22-17(13-18(20)24-23)16-9-4-5-11-21(16)26-22/h1-14H |

InChI Key |

RNAZNJARMSUVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C4C(=C3)C5=CC=CC=C5O4)N6C2=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Pyrrolo[1,2-a]quinoxalines

Pyrrolo[1,2-a]quinoxalines can be synthesized using various methods, including the FeCl3-catalyzed annulation of 1-(2-aminophenyl)pyrroles with cyclic ethers. This method involves the functionalization of C(sp3)-H bonds and the construction of C–C and C–N bonds, offering good functional group tolerance and moderate to good yields.

Another approach involves the annulation of 2-alkylquinoxalines, which can lead to the formation of pyrrolo[1,2-a]quinoxalines under specific conditions. These methods highlight the versatility of pyrroloquinoxaline synthesis and could serve as a foundation for developing strategies for more complex derivatives like 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline.

Quinoxalines

Quinoxalines are typically synthesized by condensing o-phenylenediamine with a dicarbonyl compound, a method that requires high temperatures and strong acid catalysts. More recent approaches include one-pot protocols using styrenes and o-phenylenediamine, which offer environmentally benign and economically viable alternatives. These methods demonstrate the ongoing interest in optimizing quinoxaline synthesis, which could inform strategies for more complex quinoxaline derivatives.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of partially or fully reduced products.

Scientific Research Applications

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound featuring a fused ring system that includes benzofuro and pyrroloquinoxaline moieties. Classified under nitrogen-containing heterocycles, this compound is of interest in medicinal chemistry because of its diverse biological activities and potential therapeutic uses.

Biological Activities

4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline exhibits a range of biological activities, particularly in cancer research. Studies have indicated that pyrroloquinoxaline derivatives possess significant antiproliferative properties against various cancer cell lines. The compound's interaction with G protein-coupled estrogen receptor 1 (GPER) suggests potential applications in targeting hormone-dependent cancers. Structural analogs of this compound have demonstrated antifungal and antioxidant activities, indicating its versatility as a scaffold for drug development.

Interaction Studies

Interaction studies have primarily focused on the compound's binding affinity to G protein-coupled receptors. Preliminary findings suggest that modifications to the phenyl group significantly affect biological activity and receptor selectivity. In vitro assays have shown that certain derivatives exhibit enhanced antiproliferative effects compared to the parent compound, suggesting that structural variations can lead to improved therapeutic profiles.

Potential Applications

The unique structure of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline makes it suitable for several applications:

- Drug Development The compound serves as a versatile scaffold for creating new pharmaceuticals, particularly for hormone-dependent cancers, due to its interaction with GPER.

- Cancer Research It has significant antiproliferative properties against various cancer cell lines. Its intricate fused ring system enhances its binding properties and biological activity compared to simpler analogs, contributing to its potential effectiveness as a therapeutic agent in treating specific types of cancer.

- Antifungal and Antioxidant Applications Structural analogs have demonstrated antifungal and antioxidant activities.

Structural Features and Reactivity

The reactivity of 4-phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is attributed to the presence of multiple functional groups within its structure.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | Methyl substituent instead of phenyl | Antiproliferative activity against cancer cells |

| 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline | Chlorine substituent | Potentially altered reactivity and biological effects |

| 5-(Phenyl)-pyrrolo[1,2-a]quinoxaline | Simplified structure without benzofuro moiety | Anticancer properties but less complex than the target compound |

Mechanism of Action

The mechanism of action of 4-Phenyl(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic pathways .

Comparison with Similar Compounds

Substitution Patterns :

- 4-Substituted Derivatives: Most pyrrolo[1,2-a]quinoxalines are functionalized at the 4-position, such as 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (5NOTAAPP), a SARS-CoV-2 main protease inhibitor , and 4-phenylpyrrolo[1,2-a]quinoxaline, a dopamine antagonist . The target compound’s 4-benzofuro substitution introduces a fused oxygen-containing heterocycle, which may enhance metabolic stability and target selectivity compared to non-fused substituents.

- Alternative Substitutions: Bromination or iodination at C1 or C3 positions (e.g., 3-iodo-pyrrolo[1,2-a]quinoxaline) has been achieved using regioselective methods, but these derivatives are less explored biologically .

Antiviral Activity :

- The 4-(5-nitro-thiophen-2-yl) derivative (5NOTAAPP) inhibits SARS-CoV-2 main protease (6LU7) with an IC50 of 2.8 μM . The benzofuro analog may exhibit improved binding due to extended aromaticity, though direct data is lacking.

- Pyrrolo[1,2-a]quinoxalines also inhibit HIV-1 reverse transcriptase and HCV proteases .

Anticancer and Antiproliferative Effects :

- 4-Hydrazino-pyrrolo[1,2-a]quinoxalines show angiogenesis-inhibiting properties , while (E)-pyrrolo[1,2-a]quinoxaline derivatives (e.g., JG1679) demonstrate nanomolar cytotoxicity against leukemia cells . The benzofuro group’s electron-withdrawing nature may enhance DNA intercalation or kinase inhibition.

Enzyme Inhibition :

- 4-Benzylpyrrolo[1,2-a]quinoxalines are potent PTP1B inhibitors (IC50 < 1 μM), acting as insulin mimetics for diabetes therapy . Substituent bulk and hydrophobicity critically influence selectivity over TC-PTP .

Q & A

Basic Research Questions

What are the primary synthetic strategies for constructing the pyrrolo[1,2-a]quinoxaline core in 4-phenyl derivatives?

The pyrrolo[1,2-a]quinoxaline scaffold is typically synthesized via cyclization reactions involving pyrrole and quinoxaline precursors. Key methods include:

- Multi-component reactions : Combining substituted pyrroles with quinoxaline derivatives under acidic or catalytic conditions (e.g., Pd-catalyzed cross-coupling) to form the fused heterocyclic system .

- Buchwald-Hartwig amination : For functionalizing the quinoxaline moiety, as demonstrated in the synthesis of 4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline derivatives using Pd₂(dba)₃ and BINAP ligands .

- Oxidative cyclization : Employing reagents like DDQ or Mn(OAc)₃ to dehydrogenate intermediates into the aromatic system .

How are structural ambiguities resolved in complex pyrrolo[1,2-a]quinoxaline derivatives?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR analysis : - and -NMR distinguish regioisomers by correlating proton coupling patterns with substituent positions (e.g., distinguishing H-6 and H-9 protons in 4-phenyl derivatives) .

- X-ray crystallography : Resolves absolute configurations, as shown in anti-leukemic 4-phenylpyrrolo[1,2-a]quinoxaline derivatives, confirming bond angles and torsion angles critical for bioactivity .

- Mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated or nitro-substituted analogs .

What reaction conditions optimize yields in palladium-catalyzed cross-coupling steps?

Key parameters include:

- Catalyst system : Pd₂(dba)₃ with BINAP ligands in toluene at 100°C achieves >60% yields for piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives .

- Base selection : t-BuONa outperforms weaker bases (e.g., K₂CO₃) in deprotonating intermediates and minimizing side reactions .

- Solvent effects : Anhydrous toluene or dioxane enhances ligand stability and prevents catalyst poisoning .

Advanced Research Questions

How can computational methods streamline the design of pyrrolo[1,2-a]quinoxaline derivatives with enhanced bioactivity?

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and guide regioselective functionalization, as applied in ICReDD’s workflow for optimizing reaction conditions .

- Docking studies : Molecular modeling identifies key interactions between 4-phenyl derivatives and biological targets (e.g., antifungal or anticancer proteins), prioritizing substituents for synthesis .

- Machine learning : Trained on existing SAR data to predict cytotoxicity or solubility for novel analogs .

How do researchers address contradictory SAR data in biological testing?

Case study: Anti-leukemic activity of 4-phenylpyrrolo[1,2-a]quinoxaline derivatives showed variability across cell lines (HL60 vs. U937). Strategies include:

- Dose-response profiling : Differentiating true cytotoxicity from off-target effects via IC₅₀ curves .

- Metabolic stability assays : Assessing whether differential cytochrome P450 metabolism explains inconsistent results .

- Crystallographic validation : Confirming target engagement (e.g., kinase inhibition) to rule out assay artifacts .

What strategies improve regioselectivity in electrophilic substitution reactions on the fused heterocycle?

- Directing groups : Electron-withdrawing substituents (e.g., -NO₂ at C-7) guide electrophiles to C-4 or C-9 positions via resonance effects .

- Lewis acid catalysis : FeCl₃ or AlCl₃ enhances Friedel-Crafts alkylation selectivity at electron-rich pyrrole sites .

- Steric control : Bulky substituents on the phenyl ring (e.g., 2,6-dimethyl) block undesired ortho/meta pathways .

How are multi-step synthetic pathways optimized for scalability?

- DoE (Design of Experiments) : Statistical screening of temperature, catalyst loading, and solvent ratios minimizes trial-and-error in steps like piperazine coupling .

- Flow chemistry : Continuous processing avoids intermediate isolation, improving yields in oxidation and amination steps .

- Green chemistry principles : Solvent-free microwave-assisted cyclization reduces reaction times from hours to minutes .

Methodological Challenges and Innovations

What advanced characterization techniques resolve dynamic stereochemistry in substituted derivatives?

- VT-NMR (Variable Temperature NMR) : Captures atropisomerism in hindered 4-phenyl derivatives by observing coalescence temperatures .

- ECD (Electronic Circular Dichroism) : Assigns absolute configurations of chiral centers introduced via asymmetric catalysis .

- In situ IR spectroscopy : Monitors intermediate formation during sensitive oxidation steps (e.g., MnO₂-mediated dehydrogenation) .

How are mechanistic ambiguities in cyclization steps resolved?

- Isotopic labeling : -labeling studies confirm water involvement in acid-catalyzed ring closure .

- Kinetic isotope effects : Comparing values distinguishes radical vs. polar pathways in metal-mediated cyclizations .

- Computational modeling : MD simulations visualize transition states for [3+2] vs. [4+2] cycloaddition pathways .

What innovations enable late-stage diversification of the 4-phenyl group?

- C-H functionalization : Pd/norbornene catalysis introduces aryl/alkyl groups without pre-functionalization .

- Photoredox catalysis : Generates aryl radicals for coupling under mild conditions, preserving sensitive substituents .

- Enzymatic resolution : Lipases or esterases achieve enantioselective modifications of prochiral side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.